![molecular formula C9H9BClNO2 B572867 Isoquinolin-5-ylboronic acid hydrochloride CAS No. 1256345-46-6](/img/structure/B572867.png)
Isoquinolin-5-ylboronic acid hydrochloride
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Description
Isoquinolin-5-ylboronic acid hydrochloride is a chemical compound with the molecular formula C9H9BClNO2 . It has an average mass of 209.437 Da and a monoisotopic mass of 209.041489 Da . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Isoquinolin-5-ylboronic acid hydrochloride is 1S/C9H8BNO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6,12-13H;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Isoquinolin-5-ylboronic acid hydrochloride has a molecular weight of 209.44 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Safety and Hazards
The safety information for Isoquinolin-5-ylboronic acid hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Mechanism of Action
Target of Action
It is known that boronic acids, such as isoquinolin-5-ylboronic acid hydrochloride, are often used in suzuki-miyaura coupling reactions .
Mode of Action
In general, boronic acids are known to interact with their targets through covalent bonding, forming stable complexes. In the context of Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the boronic acid is involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
In general, the result of its action in Suzuki-Miyaura coupling reactions would be the formation of a new carbon-carbon bond .
Action Environment
The action of Isoquinolin-5-ylboronic acid hydrochloride can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the efficiency of its action in Suzuki-Miyaura coupling reactions can be affected by factors such as the presence of a catalyst, the pH of the reaction environment, and the temperature .
properties
IUPAC Name |
isoquinolin-5-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6,12-13H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHKZJGKVPKAJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN=CC2=CC=C1)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657419 |
Source
|
Record name | Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-5-ylboronic acid hydrochloride | |
CAS RN |
1256345-46-6 |
Source
|
Record name | Boronic acid, B-5-isoquinolinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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